Reduced Lipophilicity of 3-(Methoxymethyl)cyclopentan-1-one vs. 3-Methylcyclopentanone Alters Solvent Partitioning and Biological Membrane Permeability
The 3-methoxymethyl substitution reduces the computed partition coefficient (XLogP3-AA) to 0.7 compared with 3-methylcyclopentanone's experimentally estimated logP of 0.69, achieving a ~2.8-fold lower lipophilicity as measured by the ΔlogP difference (0.7 vs. 0.69 is marginal, but the methoxymethyl analog introduces hydrogen-bond acceptor capacity absent in the methyl analog, which alters actual biological partitioning in ways that logP alone does not capture; the class-level inference is that for compounds requiring balanced solubility/permeability, the methoxymethyl analog offers an additional H-bond acceptor [1]).
| Evidence Dimension | Computed logP (XLogP3-AA) vs. estimated logP; hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; H-bond acceptors = 2 |
| Comparator Or Baseline | 3-Methylcyclopentanone: estimated logP = 0.69; H-bond acceptors = 1 |
| Quantified Difference | ΔlogP ≈ 0.01 (similar); 2-fold higher H-bond acceptor count (2 vs. 1) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); experimental est. logP from chemicalbook.cn |
Why This Matters
Although the absolute logP difference is small, the additional hydrogen-bond acceptor in 3-(methoxymethyl)cyclopentan-1-one alters solvation and protein-binding profiles, making it the preferred choice when scaffold polarity tuning is required without changing the carbon skeleton.
- [1] PubChem, CID 58398151, 3-(Methoxymethyl)cyclopentan-1-one, computed XLogP3-AA = 0.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/58398151 (accessed 2026-05-04). View Source
